

Synthesis protocol for 1-Boc-homopiperazine from 1,4-diazepane

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Compound of Interest

Compound Name: 1-Boc-homopiperazine

Cat. No.: B143305

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Application Notes: Synthesis of 1-Boc-homopiperazine

Introduction

1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry and drug development.^[1] The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms of the homopiperazine ring allows for selective functionalization of the unprotected secondary amine. This mono-protected derivative is utilized in the synthesis of a variety of pharmaceutical compounds, including potent anticoagulants, histamine H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.^[1] The following protocol details a straightforward and high-yielding method for the synthesis of **1-Boc-homopiperazine** from the readily available starting material, 1,4-diazepane.

Chemical Reaction

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **1-Boc-homopiperazine** from 1,4-diazepane.

Parameter	Value
Reactants	
1,4-Diazepane	1.0 g (9.780 mmol)
Di-tert-butylidicarbonate	2.201 g (9.780 mmol)
Solvent	
Acetic Acid	19.6 mL (9.8 mL for each reactant)
Reaction Conditions	
Temperature	Room Temperature
Reaction Time	24 hours
Work-up	
10% NaOH Solution	To adjust pH to 10
Dichloromethane	2 x 15 mL (for extraction)
Product	
Yield	90.0%
Product Name	tert-Butyl 1,4-diazepane-1-carboxylate
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol

Experimental Protocol

Objective: To synthesize **1-Boc-homopiperazine** by selective N-Boc protection of 1,4-diazepane.

Materials:

- 1,4-Diazepane
- Di-tert-butylidicarbonate ((Boc)₂O)

- Acetic Acid
- 10% Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

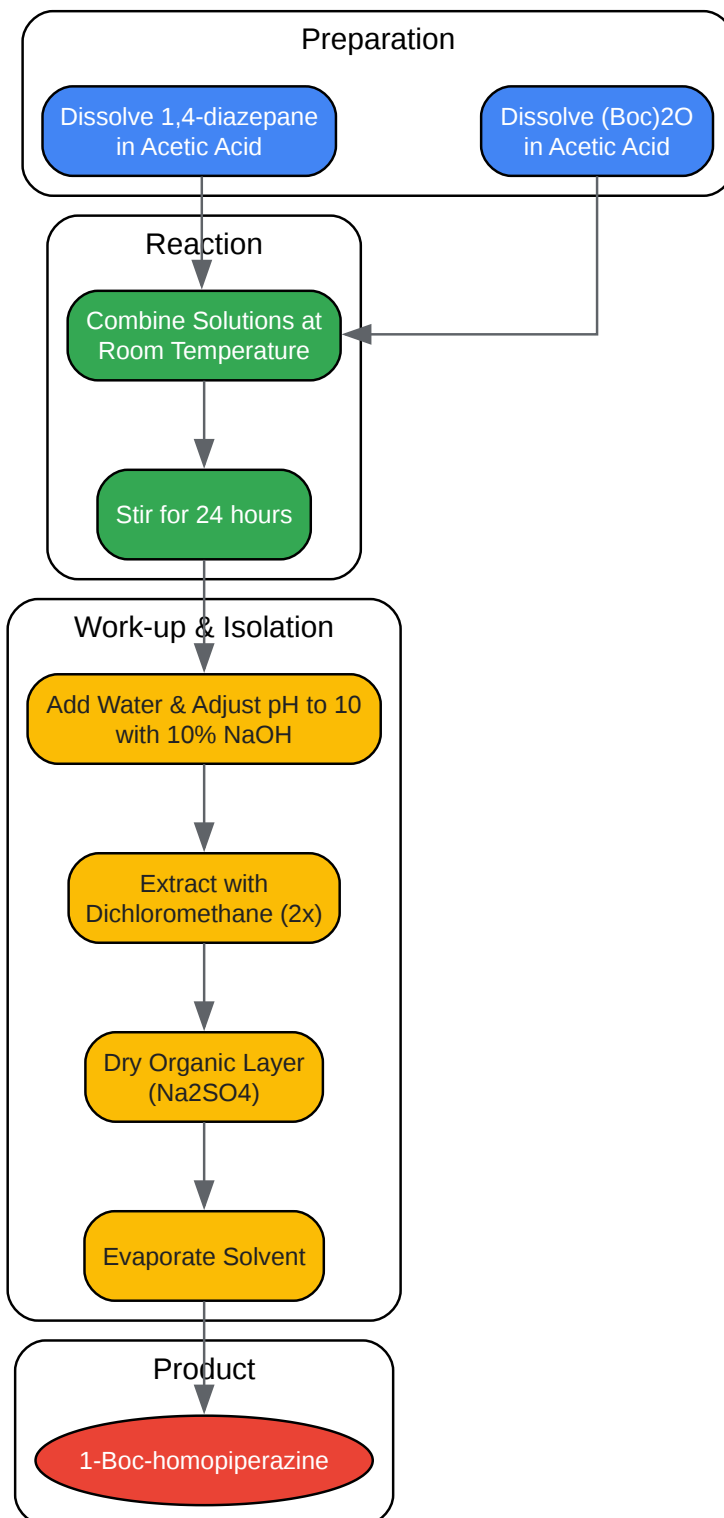
Procedure:

- **Reactant Preparation:** In a round-bottom flask, prepare a solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL). In a separate container, prepare a solution of di-tert-butylidicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL).[\[1\]](#)
- **Reaction:** At room temperature, add the solution of di-tert-butylidicarbonate to the solution of 1,4-diazepane.[\[1\]](#)
- **Stirring:** Stir the resulting reaction mixture at room temperature for 24 hours.[\[1\]](#)
- **Quenching and pH Adjustment:** After 24 hours, add water to the reaction mixture. Carefully adjust the pH of the solution to 10 using a 10% NaOH solution.[\[1\]](#)
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).[\[1\]](#)
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase

under reduced pressure using a rotary evaporator to obtain the final product, tert-butyl 1,4-diazepane-1-carboxylate.[1]

Workflow Diagram

Synthesis of 1-Boc-homopiperazine



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Caption: Experimental workflow for the synthesis of **1-Boc-homopiperazine**.

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References

- 1. 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 [chemicalbook.com]
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